N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound featuring a unique combination of cyclohexenyl, indazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indazole Core: The indazole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Cyclohexenyl Ethylation: The cyclohexenyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed using a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the pyrrolidine structure.
Amide Bond Formation: The final step involves coupling the indazole and pyrrolidine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and indazole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and indazole nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide shares similarities with other indazole derivatives, such as indazole-3-carboxamides and indazole-3-carboxylates.
- Other similar compounds include pyrrolidine-based molecules like pyrrolidine-2-carboxamides and pyrrolidine-3-carboxamides.
Uniqueness
- The unique combination of cyclohexenyl, indazole, and pyrrolidine moieties in this compound provides distinct chemical and biological properties.
- Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c25-18-12-15(20(26)21-11-10-14-6-2-1-3-7-14)13-24(18)19-16-8-4-5-9-17(16)22-23-19/h4-6,8-9,15H,1-3,7,10-13H2,(H,21,26)(H,22,23) |
InChI Key |
MPSBLSZQYMFGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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